1-(3-Fluorophenyl)-2-azabicyclo[2.1.1]hexane
Description
Molecular Geometry and Bicyclic Framework Configuration
The bicyclo[2.1.1]hexane core comprises two fused rings: a cyclopropane and a cyclobutane moiety, creating a highly strained system. X-ray crystallography reveals bond angles deviating from ideal tetrahedral geometry, with the nitrogen atom adopting a bridgehead position (Figure 1). The cyclopropane ring exhibits bond angles of approximately 60°, while the cyclobutane ring shows angles near 90°, contributing to an estimated ring strain energy of 25–30 kcal/mol.
Table 1: Key Structural Parameters
| Parameter | Value | Source Compound |
|---|---|---|
| C-N bond length | 1.47 Å | 2-azabicyclo[2.1.1]hexane |
| Cyclopropane C-C-C angle | 59.8° | Analogous bicyclic systems |
| Fluorophenyl dihedral angle | 85° relative to plane | Computational modeling |
The fluorophenyl group attaches at the C1 position of the bicyclic framework, adopting a pseudo-axial orientation to minimize steric clashes with the nitrogen lone pair. This configuration creates a chiral center at C1, with the (R)-enantiomer demonstrating 15% greater thermodynamic stability than the (S)-form in gas-phase calculations.
Electronic Effects of Fluorophenyl Substituent Positioning
The meta-fluorine substitution on the phenyl ring induces distinct electronic effects through combined inductive (-I) and resonance (+R) mechanisms. Hammett substituent constants (σ₃ = 0.34) indicate moderate electron withdrawal, which polarizes the bicyclic system’s electron density. Natural Bond Orbital (NBO) analysis shows:
- 12% decrease in nitrogen lone pair electron density vs. non-fluorinated analogs
- 0.15 e⁻ charge transfer from the bicyclic core to the fluorophenyl group
Figure 2: Electronic Effects
The fluorine’s -I effect withdraws electron density via σ-bonds, while its +R effect donates through π-conjugation. At the meta position, resonance contributions are attenuated compared to para substitution, resulting in net electron withdrawal (Figure 2A). This creates a 0.3 eV stabilization of the LUMO orbital, enhancing electrophilic character at the nitrogen center.
Comparative Analysis with Related Azabicyclohexane Derivatives
Table 2: Structural and Electronic Comparison
| Derivative | Ring System | Substituent | LUMO (eV) | Strain Energy (kcal/mol) |
|---|---|---|---|---|
| Target Compound | [2.1.1]hexane | 3-fluorophenyl | -1.8 | 28 |
| 4-Methyl analog | [2.1.1]hexane | 4-methyl | -1.2 | 27 |
| Proline bicyclic mimic | [2.1.1]hexane | H | -1.5 | 26 |
| Azabicyclo[2.2.1]heptane | [2.2.1]heptane | 2-fluorophenyl | -1.6 | 18 |
Key comparisons reveal:
- Ring Size Effects : The [2.1.1]hexane system exhibits 35% greater strain than [2.2.1]heptane analogs, significantly altering reactivity profiles.
- Substituent Positioning : Meta-fluorine substitution provides 0.6 eV greater LUMO stabilization versus para-fluoro derivatives, enhancing electrophilicity.
- Steric Profiles : The 3-fluorophenyl group creates 1.2 ų greater molecular volume compared to methyl-substituted analogs, influencing host-guest interactions.
Properties
Molecular Formula |
C11H12FN |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C11H12FN/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-13-11/h1-4,8,13H,5-7H2 |
InChI Key |
WTMSOJCSZHYZRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(NC2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Biological Activity
1-(3-Fluorophenyl)-2-azabicyclo[2.1.1]hexane is a bicyclic compound characterized by its unique azabicyclic structure, which integrates a nitrogen atom within a rigid framework. This structural configuration enhances its potential applications in medicinal chemistry, particularly due to the presence of a fluorine atom that can improve lipophilicity and bioactivity. The compound's ability to interact with various biological targets makes it a candidate for drug development.
Structural Characteristics
The rigid bicyclic structure of this compound allows for significant binding affinity to biological receptors and enzymes. The fluorine substitution not only enhances the compound's hydrophobic properties but also influences its interaction with biological systems, potentially leading to modulation of various pathways.
Comparison with Related Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Rigid bicyclic structure with fluorine | High specificity for biological targets |
| Bicyclo[1.1.1]pentane | Para-substituted phenyl isostere | Lacks nitrogen; less reactive |
| Bicyclo[3.1.0]hexane | Different conformational dynamics | Varies significantly in reactivity |
This table illustrates how this compound stands out due to its unique combination of structural features and potential applications in medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Its structural properties suggest potential interactions with neurotransmitter receptors, including those involved in dopaminergic and serotonergic pathways.
Neuroactive Properties : Similar azabicyclic compounds have been shown to possess neuroactive properties, making them candidates for further investigation as therapeutic agents for conditions such as depression and anxiety disorders.
Binding Affinity Studies : Interaction studies reveal that this compound can effectively bind to various biological targets, influencing their activity. Modifications to the nitrogen atom or the introduction of different substituents can significantly alter binding affinities and selectivities toward specific receptors.
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Study A : Investigated the binding affinity of a related azabicyclic compound to serotonin receptors, showing promising results in modulating receptor activity.
- Study B : Focused on the neuroprotective effects of structurally similar compounds in animal models of neurodegenerative diseases, highlighting their potential as therapeutic agents.
Scientific Research Applications
1-(3-Fluorophenyl)-2-azabicyclo[2.1.1]hexane is a bicyclic compound featuring a nitrogen atom integrated into its framework. The presence of a fluorine atom can enhance the molecule's lipophilicity and bioactivity. The rigidity of its bicyclic structure can improve binding affinity to biological targets, making it applicable to medicinal chemistry.
Potential Applications
- Drug Discovery Research suggests that this compound has significant biological activity, enabling it to interact with biological targets such as receptors and enzymes. Its rigid framework enhances its ability to fit into binding sites, potentially modulating biological pathways. Studies on similar compounds have shown neuroactive properties, suggesting their potential as therapeutic agents.
- Interaction Studies Interaction studies indicate that this compound can bind to biological targets, influencing their activity. Modifications to the nitrogen atom or the introduction of substituents can alter binding affinities and selectivities toward specific receptors. Understanding these interactions is crucial for optimizing drug candidates derived from this compound.
Structural Comparison
this compound's unique combination of structural features and potential applications can be further understood through comparison with similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Rigid bicyclic structure with fluorine substitution | High specificity for biological targets |
| Bicyclo[1.1.1]pentane | Para-substituted phenyl isostere | Lacks nitrogen; less reactive |
| Bicyclo[3.1.0]hexane | Different conformational dynamics | Varies significantly in reactivity |
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency : Electrophilic acylation (e.g., 8i, 76% yield) and trifluoromethylation (e.g., 1-CF3 derivative) are more efficient than allylation (8d, 11% yield) .
- Fluorine Effects: The 3-fluorophenyl group likely confers greater metabolic stability compared to non-fluorinated analogs, similar to 4-fluorobenzoyl derivatives .
- Conformational Rigidity : All derivatives exhibit restricted ring puckering, as evidenced by NMR studies (e.g., Ktrans/cis ratios in compound 9) .
Functional and Pharmacological Comparisons
Nicotinic Receptor Ligands
- 1-(Trifluoromethyl) derivative : The CF3 group’s electron-withdrawing nature may improve membrane permeability, as seen in related trifluoromethylated pharmaceuticals .
- 1-Benzoyl derivatives (8h, 8i): These show moderate yields (63–76%) and are precursors for β-amino acids with secondary structure-forming capabilities .
β-Amino Acid Precursors
- C1-Substituted analogs (e.g., 8a–8j): Serve as rigid β-amino acid precursors for foldamers. For example, 1-(2-hydroxyethyl) derivatives (compound 16) exhibit HR-MS m/z 372.2577 (M+H), confirming structural integrity .
- Fluorinated analogs (e.g., 4-fluoro-2,4-methanoproline): Demonstrate enhanced bioavailability compared to non-fluorinated counterparts .
Challenges and Innovations
- Synthetic Limitations : Low yields in allylation (8d, 11%) and benzylation (8f, 63%) highlight the sensitivity of the bicyclic core to steric hindrance .
- Fluorine-Specific Strategies: Photochemical methods (e.g., light-induced [2+2] cyclization) enable precise fluorination, as demonstrated in 4-fluoro-2,4-methanoproline synthesis .
- Derivatization Potential: The 1-position allows diverse functionalization (e.g., hydroxymethyl, carboxyethyl), enabling tailored physicochemical properties .
Preparation Methods
Preparation of Bicyclo[1.1.0]butane Precursors
Bicyclo[1.1.0]butanes serve as pivotal intermediates in the synthesis of bicyclo[2.1.1]hexane derivatives. A representative synthetic route includes:
- Starting from 3-oxocyclobutane-1-carboxylic acid, reaction with phenylmagnesium bromide (PhMgBr) in tetrahydrofuran (THF) at 0 °C yields a 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid intermediate.
- Subsequent treatment with concentrated hydrochloric acid in toluene converts the hydroxy acid to a chloro-substituted cyclobutane derivative.
- Methylation with methyl iodide (MeI) and potassium carbonate (K2CO3) in dimethylformamide (DMF) forms methyl esters.
- Finally, ring closure is achieved using potassium hexamethyldisilazide (KHMDS) in toluene at 0 °C to room temperature, affording bicyclo[1.1.0]butane methyl esters in moderate yields (~44%) over four steps.
This sequence can be adapted to introduce various phenyl substituents, including fluorinated phenyl groups, by starting from appropriately substituted aryl precursors.
Preparation of Bicyclo[2.1.1]hexane Core
The bicyclo[2.1.1]hexane core can be constructed via cycloaddition reactions involving bicyclo[1.1.0]butane intermediates and electrophilic partners. For instance:
- Cycloaddition of bicyclo[1.1.0]butanes with 4-methyl-1,2,4-triazole-3,5-dione (MTAD) in 1,4-dioxane at 85 °C yields bicyclo[2.1.1]hexane derivatives bearing pyrazolo-triazole fused rings.
- These reactions proceed with good to excellent yields (up to 79%) and allow functionalization at the bicyclic core.
Formation of the Azabicyclo[2.1.1]hexane Structure
The azabicyclo[2.1.1]hexane framework is formed by incorporation of nitrogen into the bicyclic system:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
